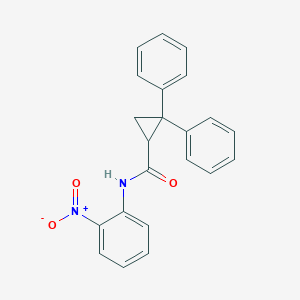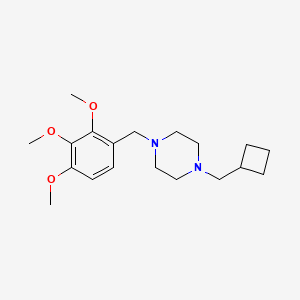![molecular formula C18H22O2 B5116613 1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)
1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene), commonly known as Bis(3-methylphenyl) 1,4-butanediol, is a synthetic organic compound with the molecular formula C22H26O2. It is a white crystalline solid that is soluble in organic solvents. This compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of Bis(3-methylphenyl) 1,4-butanediol is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also undergo various chemical reactions such as oxidation, reduction, and esterification.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) 1,4-butanediol has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it can cause skin irritation and eye damage.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(3-methylphenyl) 1,4-butanediol has several advantages as a reagent in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has some limitations as it is not very reactive and requires the use of a catalyst in most reactions.
Orientations Futures
There are several future directions for the use of Bis(3-methylphenyl) 1,4-butanediol in scientific research. One potential application is in the synthesis of novel materials with unique properties. It can also be used as a building block in the synthesis of new drugs and pharmaceuticals. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of Bis(3-methylphenyl) 1,4-butanediol involves the reaction of 3-methylphenol with 1,4-butanediol in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to yield the desired product. The purity of the product can be enhanced through various purification techniques.
Applications De Recherche Scientifique
Bis(3-methylphenyl) 1,4-butanediol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions. This compound is also used as a building block in the synthesis of various other organic compounds. It has been used in the synthesis of novel polymers and materials with unique properties.
Propriétés
IUPAC Name |
1-methyl-3-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-15-7-5-9-17(13-15)19-11-3-4-12-20-18-10-6-8-16(2)14-18/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOANRPEFWMIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)

![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)



![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)

![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)
![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)


![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)